molecular formula C15H11FO2 B12694961 alpha-(4-Fluorophenyl)-2-benzofuranmethanol CAS No. 82158-22-3

alpha-(4-Fluorophenyl)-2-benzofuranmethanol

Cat. No.: B12694961
CAS No.: 82158-22-3
M. Wt: 242.24 g/mol
InChI Key: NIDNSGORHMQLTR-UHFFFAOYSA-N
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Description

Alpha-(4-Fluorophenyl)-2-benzofuranmethanol is a chemical compound that belongs to the class of benzofuran derivatives It is characterized by the presence of a fluorophenyl group attached to the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(4-Fluorophenyl)-2-benzofuranmethanol typically involves the reaction of 4-fluorobenzaldehyde with 2-benzofuranmethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The purification process often involves recrystallization or chromatography techniques to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Alpha-(4-Fluorophenyl)-2-benzofuranmethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorophenyl group can undergo substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation and nitration reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can be further utilized in different applications.

Scientific Research Applications

Alpha-(4-Fluorophenyl)-2-benzofuranmethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of alpha-(4-Fluorophenyl)-2-benzofuranmethanol involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain receptors, leading to various biological effects. The compound may modulate enzyme activity or interact with cellular signaling pathways, resulting in its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-(4-Fluorophenyl)-2-benzofuranmethanol is unique due to its specific structural features, such as the benzofuran ring and the fluorophenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

82158-22-3

Molecular Formula

C15H11FO2

Molecular Weight

242.24 g/mol

IUPAC Name

1-benzofuran-2-yl-(4-fluorophenyl)methanol

InChI

InChI=1S/C15H11FO2/c16-12-7-5-10(6-8-12)15(17)14-9-11-3-1-2-4-13(11)18-14/h1-9,15,17H

InChI Key

NIDNSGORHMQLTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(C3=CC=C(C=C3)F)O

Origin of Product

United States

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